Tromantadine

Description

This compound is marketed as Viru-Merz in the Czech Republic. It is an antiviral used in the treatment of herpes zoster and simplex.

This compound is a cyclic amine with activity against herpes simplex virus. This compound inhibits absorption of virions to cell surfaces, as well as penetration and uncoating of the virus.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

IUPAC Name |

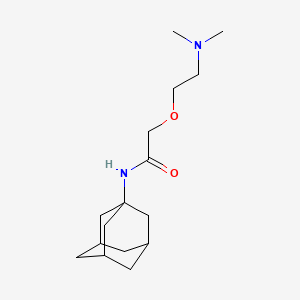

N-(1-adamantyl)-2-[2-(dimethylamino)ethoxy]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O2/c1-18(2)3-4-20-11-15(19)17-16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,3-11H2,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQDWARBDDDTKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOCC(=O)NC12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41544-24-5 (mono-hydrochloride) | |

| Record name | Tromantadine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053783838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00202062 | |

| Record name | Tromantadine [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53783-83-8 | |

| Record name | Tromantadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53783-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tromantadine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053783838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tromantadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13288 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tromantadine [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tromantadine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROMANTADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H191JFG8WA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Tromantadine Against Herpes Simplex Virus-1 (HSV-1)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tromantadine, an adamantane derivative, is a topical antiviral agent effective against Herpes Simplex Virus type 1 (HSV-1).[1][2] Its mechanism of action is multifaceted, primarily targeting both the initial and final stages of the viral replication cycle. This dual-pronged inhibitory effect disrupts the virus's ability to enter host cells and subsequently prevents the spread of nascent virions to neighboring cells. This guide provides a detailed overview of the molecular mechanisms, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core concepts of this compound's anti-HSV-1 activity.

Core Mechanism of Action

This compound's antiviral activity against HSV-1 is characterized by its interference with two critical phases of the viral life cycle:

-

Inhibition of Early Stage Events (Viral Entry): this compound impedes the initial steps of viral infection.[1][2][3] It is believed to interfere with the attachment and penetration of HSV-1 into the host cell. This action likely involves an interaction with viral glycoproteins or alterations in the host cell membrane that prevent the fusion of the viral envelope with the cell membrane. By blocking entry, this compound prevents the viral capsid from releasing its genetic material into the cytoplasm, thereby halting the replication process before it can begin.

-

Inhibition of Late Stage Events (Viral Assembly, Egress, and Spread): Beyond its role as an entry inhibitor, this compound also disrupts the later phases of viral replication.[1][2][3][4] A key aspect of this late-stage inhibition is its effect on the formation of syncytia, which are large, multinucleated cells resulting from the fusion of infected and uninfected cells.[4] This cell-to-cell spread of HSV-1 is mediated by viral glycoproteins expressed on the surface of infected cells. While this compound does not appear to inhibit the synthesis of major viral glycoproteins such as gB, gC, and gD, it is thought to interfere with their proper processing or function, which is essential for mediating cell fusion.[4] This disruption of glycoprotein function effectively curtails the spread of the virus within the host tissue.

Quantitative Data on Antiviral Activity

The efficacy of this compound against HSV-1 has been quantified in various in vitro studies. The following table summarizes the reported effective concentrations for different antiviral effects.

| Assay Type | Virus Strain | Cell Line | Effective Concentration | Observed Effect | Reference |

| Cytopathic Effect (CPE) Reduction | HSV-1 (KOS Strain) | Vero, HEp-2 | 10 - 50 µg/mL | Reduction in virus-induced CPE | [1][2] |

| Cytopathic Effect (CPE) Inhibition | HSV-1 (KOS Strain) | Vero, HEp-2 | 100 - 500 µg/mL | Inhibition of virus-induced CPE | [1][2] |

| Virus Production Inhibition | HSV-1 (KOS Strain) | Vero, HEp-2 | 500 µg/mL - 1 mg/mL | Complete inhibition of virus production | [1][2] |

| Syncytium Formation Inhibition | HSV-1 (GC+) | VERO | > 25 µg/mL | Inhibition of virus-induced syncytium formation | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound against HSV-1.

Plaque Reduction Assay

This assay is a standard method for quantifying the infectivity of a virus and assessing the efficacy of antiviral compounds.

Objective: To determine the concentration of this compound required to reduce the number of viral plaques.

Methodology:

-

Cell Seeding: Plate a monolayer of susceptible cells (e.g., Vero or HEp-2 cells) in 6-well or 12-well plates and incubate until a confluent monolayer is formed.

-

Virus Preparation: Prepare serial dilutions of the HSV-1 stock in a serum-free medium.

-

Infection: Remove the growth medium from the cell monolayers and infect with a standardized amount of virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours at 37°C.

-

This compound Treatment: After adsorption, remove the viral inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethyl cellulose or agar) containing various concentrations of this compound. A control group with no this compound should be included.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days to allow for plaque formation.

-

Plaque Visualization: Fix the cells with a solution such as 10% formalin and then stain with a dye like crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Quantification: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated control. The IC50 value (the concentration of this compound that inhibits plaque formation by 50%) can then be determined.

Syncytium Formation Assay

This assay is used to evaluate the effect of an antiviral compound on the cell-to-cell spread of the virus.

Objective: To assess the ability of this compound to inhibit the formation of syncytia induced by HSV-1.

Methodology:

-

Cell Seeding: Plate a monolayer of cells that are prone to syncytium formation when infected with certain HSV-1 strains (e.g., VERO cells).

-

Infection: Infect the cell monolayer with a low multiplicity of infection (MOI) of a syncytial strain of HSV-1.

-

This compound Treatment: After viral adsorption, replace the medium with fresh medium containing different concentrations of this compound.

-

Incubation: Incubate the plates for 24-48 hours.

-

Microscopic Examination: Observe the cell monolayers under a microscope for the formation of syncytia (large, multinucleated cells).

-

Quantification: The extent of syncytium formation can be quantified by counting the number of syncytia or by measuring the area of fused cells. The inhibition of syncytium formation is then correlated with the concentration of this compound.

Viral Attachment and Penetration Assays

These assays help to distinguish whether an antiviral agent acts on the initial attachment of the virus to the cell surface or on its subsequent penetration into the cell.

Objective: To determine if this compound inhibits the attachment of HSV-1 to host cells or the penetration of the virus into the cells.

Methodology for Attachment Assay:

-

Pre-treatment of Virus: Pre-incubate a known titer of HSV-1 with various concentrations of this compound for 1 hour at 37°C.

-

Infection of Chilled Cells: Add the virus-tromantadine mixture to a pre-chilled monolayer of cells and incubate at 4°C for 2-3 hours to allow for viral attachment but not penetration.

-

Removal of Unbound Virus: Wash the cells thoroughly with cold PBS to remove unbound virus and the compound.

-

Plaque Assay: Overlay the cells with a semi-solid medium without the compound and perform a standard plaque reduction assay as described above. A reduction in plaque number compared to the control indicates inhibition of attachment.

Methodology for Penetration Assay:

-

Viral Adsorption: Adsorb HSV-1 onto a pre-chilled cell monolayer at 4°C for 2-3 hours.

-

Removal of Unbound Virus: Wash the cells with cold PBS to remove unbound virus.

-

This compound Treatment and Temperature Shift: Add a medium containing various concentrations of this compound and shift the temperature to 37°C to allow for viral penetration.

-

Inactivation of Extracellular Virus: After a short incubation period (e.g., 30 minutes), treat the cells with a citrate buffer (pH 3.0) to inactivate any virus that has not penetrated the cells.

-

Plaque Assay: Wash the cells and overlay with a semi-solid medium without the compound to perform a plaque reduction assay. A decrease in the number of plaques indicates inhibition of penetration.

Visualizations

Signaling Pathway and Mechanism of Action Diagrams

Caption: Dual inhibitory mechanism of this compound on the HSV-1 life cycle.

Experimental Workflow Diagram

Caption: Generalized workflow for a plaque reduction assay.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: inhibitor of early and late events in herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: inhibitor of early and late events in herpes simplex virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on the Antiviral Properties of Tromantadine: A Technical Guide

This document provides an in-depth analysis of the foundational scientific research concerning the antiviral properties of Tromantadine. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular basis of this compound's efficacy against Herpes Simplex Virus (HSV).

Introduction

This compound is an antiviral agent derived from adamantane, a chemical class that also includes amantadine and rimantadine.[1][2] Unlike its predecessors which are primarily active against Influenza A, this compound was developed for its specific activity against Herpes Simplex Virus (HSV) types 1 and 2.[3] It is commercially available as a topical gel for the treatment of herpes labialis (cold sores).[1] The foundational research into its mechanism of action reveals a multifaceted inhibition of the viral replication cycle, targeting both initial and subsequent stages of infection.[4][5]

Mechanism of Action

The primary antiviral activity of this compound is centered on its ability to disrupt multiple phases of the HSV replication cycle. This dual-action mechanism, targeting both early and late events, distinguishes it from many other antiviral agents.

Foundational studies have demonstrated that this compound is a potent inhibitor of the initial stages of HSV infection.[4][5] Its mechanism involves interference with viral entry into the host cell. The proposed steps of inhibition include:

-

Virus Absorption and Penetration: this compound is thought to impede the initial attachment (absorption) of virions to the host cell surface and the subsequent penetration of the virus into the cell.[1][6] This may be achieved by altering the glycoproteins on the host cell surface, making them less amenable to viral binding.[1]

-

Membrane Fusion: Research comparing this compound to amantadine suggests that it stabilizes the bilayer phase of cell membranes.[7] This action may prevent the necessary membrane fusion event between the viral envelope and the host cell plasma membrane, a critical step for viral entry.[7]

-

Viral Uncoating: The drug also appears to prevent the uncoating of the virion capsid, a necessary step for the release of the viral genome into the host cell cytoplasm.[1][6]

In addition to blocking viral entry, this compound also acts at later stages of the replication cycle, even when added hours after the initial infection.[4][8] This indicates a secondary mechanism of action that disrupts the production of new viral particles.

-

Viral Polypeptide Synthesis: Treatment with this compound has been shown to inhibit the synthesis of viral polypeptides.[4][8] This suggests an interference with the translation of viral mRNA or the processing of the resulting proteins.

-

Glycoprotein Processing and Syncytium Formation: Further research has shown that this compound inhibits HSV-1 induced syncytium (cell-cell fusion) formation.[9] While viral glycoproteins (gB, gC, and gD) are still synthesized and transported to the cell surface, the drug likely inhibits a cellular process required for their proper function, such as glycoprotein processing.[9] This prevents the virus from spreading to adjacent cells.

-

Virus Assembly and Release: The culmination of these late-stage inhibitory effects is the disruption of virion assembly and/or the release of new, infectious virus particles from the host cell.[4][5]

The multifaceted mechanism of this compound is visualized in the logical diagram below.

Caption: Proposed multi-stage inhibitory mechanism of this compound on the HSV replication cycle.

Quantitative Antiviral Activity

The foundational in-vitro research quantified the dose-dependent efficacy of this compound against HSV-1 (KOS strain). Key findings from these studies are summarized below.

Table 1: Dose-Dependent Inhibition of HSV-1 Cytopathic Effect (CPE)

| This compound Concentration | Observed Effect on Vero and HEp-2 cells | Reference(s) |

|---|---|---|

| 10 - 50 µg | Reduction in virus-induced cytopathic effect. | [4],[5],[8],[10] |

| 100 - 500 µg | Inhibition of cytopathic effect and reduction in virus production. | [4],[5],[8],[10] |

| > 25 µg/ml | Inhibition of syncytium formation in VERO cells. |[9] |

Table 2: Inhibition of HSV-1 Virus Production

| This compound Concentration | Observed Effect on Virus Yield | Reference(s) |

|---|---|---|

| 100 - 500 µg | Reduced virus production. | [4],[5],[8],[10] |

| 500 µg - 1 mg | Complete inhibition of virus production. |[4],[5],[8],[10] |

Note: Concentrations in the source material are often cited per 2 x 10^6 cells.[4][5]

Foundational Experimental Protocols

The following outlines the methodologies employed in the seminal research that established this compound's antiviral profile.

-

Cell Lines: HEp-2 and Vero cells were commonly used.[4][5] These cell lines are standard for HSV research due to their high susceptibility to infection.

-

Virus Strain: The KOS strain of Herpes Simplex Virus Type 1 (HSV-1) was the primary virus used in these foundational studies.[4][5]

-

Cell Culture and Toxicity: Cells were grown in appropriate media. For toxicity assays, cells were incubated with varying concentrations of this compound (up to 2 mg per 2 x 10^6 cells) for 24, 48, or 96 hours, with cell morphology monitored for signs of toxicity.[4][5][8]

-

Cytopathic Effect (CPE) Inhibition Assay:

-

Confluent monolayers of HEp-2 or Vero cells were prepared in culture plates.

-

Cells were infected with a specific multiplicity of infection (MOI) of HSV-1.

-

Immediately after infection, the medium was replaced with a medium containing various concentrations of this compound (e.g., 10 µg to 1 mg).

-

Control wells included infected but untreated cells and uninfected, untreated cells.

-

Plates were incubated and observed microscopically at 24, 48, and 96 hours post-infection for the presence of CPE (e.g., cell rounding, detachment). The reduction in CPE in treated wells compared to untreated wells indicated antiviral activity.[10]

-

-

Virus Yield Reduction Assay:

-

Cells were infected with HSV-1 as described above and treated with this compound.

-

At specific time points post-infection (e.g., 24 or 48 hours), the cells and supernatant were harvested.

-

The samples were subjected to freeze-thaw cycles to release intracellular virions.

-

The total viral titer (plaque-forming units per ml, PFU/ml) in the lysate was determined by a plaque assay on fresh cell monolayers.

-

A reduction in viral titer in the treated samples compared to the untreated control demonstrated the drug's ability to inhibit the production of infectious virus particles.[4]

-

-

Time-of-Addition Experiment:

-

To distinguish between early and late-stage inhibition, this compound was added at different times relative to infection.

-

Group 1 (Early Stage): Drug was added 15 minutes before infection and maintained throughout the experiment.[4]

-

Group 2 (Late Stage): Drug was added at a later time point, such as 4 hours post-infection, after viral entry and uncoating were complete.[4][8]

-

Virus production and protein synthesis were then measured. Inhibition in Group 2 indicated that the drug also acts on a late stage of the replication cycle.[4][8]

-

-

Methodology: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) was used to analyze viral protein synthesis.[4]

-

Infected and/or treated HEp-2 cells were incubated with radiolabeled amino acids (e.g., ¹⁴C-amino acids) at a specific time post-infection (e.g., 1 hour).[4]

-

Cells were harvested 24 hours post-infection.

-

Cell lysates were prepared, and proteins were separated by size using SDS-PAGE.

-

The gel was then subjected to fluorography to visualize the newly synthesized, radiolabeled proteins.

-

A reduction or absence of specific viral protein bands in the this compound-treated lanes, compared to the untreated infected control, demonstrated inhibition of viral polypeptide synthesis.[4]

-

The general workflow for these foundational in-vitro antiviral assays is depicted below.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound: inhibitor of early and late events in herpes simplex virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C16H28N2O2 | CID 64377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Comparison of the interaction of the anti-viral chemotherapeutic agents amantadine and this compound with model phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. This compound inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Early Investigations into the Antiviral Mechanisms of Tromantadine Against Herpes Simplex Virus

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of early seminal studies on the antiviral agent tromantadine, with a specific focus on its inhibitory effects on the replication of Herpes Simplex Virus (HSV). The document details the quantitative data from these foundational experiments, outlines the methodologies employed, and visualizes the proposed mechanisms of action and experimental workflows.

Quantitative Assessment of Antiviral Efficacy

Early research quantitatively established the potent inhibitory effects of this compound on HSV-1 replication. The primary methods for assessing this efficacy were the reduction of virus-induced cytopathic effect (CPE) and the direct titration of infectious virus production, typically through plaque assays.

Table 1: Dose-Dependent Inhibition of HSV-1 Induced Cytopathic Effect (CPE) and Virus Production

| This compound Concentration | Effect on HEp-2 and Vero Cells | Reference |

| 10 - 50 µg | Reduced HSV-1-induced cytopathic effect. | [1][2] |

| > 25 µg/ml | Inhibition of syncytium formation in VERO cells infected with HSV-1 GC+ (0.01 pfu/cell). | [3] |

| 100 - 500 µg | Inhibited HSV-1-induced cytopathic effect and reduced virus production. | [1][2][4] |

| 500 µg - 1 mg | Complete inhibition of virus production. | [1][4] |

Experimental Protocols

The foundational studies on this compound utilized standard virological techniques to ascertain its mechanism of action. Below are detailed methodologies for the key experiments cited.

Cytopathic Effect (CPE) Inhibition Assay

This assay qualitatively and quantitatively assesses the ability of a compound to prevent virus-induced damage to cultured cells.

-

Cell Lines: HEp-2 or Vero cells were seeded in culture plates to form a confluent monolayer.[1]

-

Virus: Herpes Simplex Virus Type 1 (KOS strain) was used for infection.[1]

-

Procedure:

-

Cell monolayers were infected with a predetermined inoculum of HSV-1.

-

Immediately following infection, the culture medium was replaced with fresh medium containing various concentrations of this compound (ranging from 10 µg to 1 mg).[1]

-

Control wells included infected cells without this compound and uninfected cells.

-

The cultures were incubated for 24 to 96 hours.[1]

-

The cell monolayers were observed microscopically for the presence and extent of CPE, which includes cell rounding, detachment, and syncytia formation.[5] The degree of CPE inhibition was recorded relative to the untreated virus control.

-

Plaque Reduction Assay

This quantitative assay measures the reduction in the number of infectious virus particles.

-

Cell Line: Vero cells were grown in 24-well plates to form a confluent monolayer.[6]

-

Virus: HSV-1.

-

Procedure:

-

Cell monolayers were infected with a dilution of HSV-1 calculated to produce a countable number of plaques (typically 50-100 per well). The infection was allowed to proceed for 1 hour at 37°C.[7]

-

The virus inoculum was removed, and the cells were washed with phosphate-buffered saline (PBS).

-

An overlay medium containing 2% carboxymethyl-cellulose (CMC) and various concentrations of this compound was added to the wells.[7] The semi-solid overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions (plaques).

-

The plates were incubated for 3 days at 37°C in a 5% CO2 incubator.[7]

-

After incubation, the cells were fixed with 100% methanol and stained with a 0.5% crystal violet solution to visualize and count the plaques.[7]

-

The percentage of plaque reduction was calculated by comparing the number of plaques in this compound-treated wells to the number in untreated control wells.

-

Analysis of Viral Polypeptide Synthesis (SDS-PAGE)

This biochemical technique was used to determine the effect of this compound on the synthesis of viral proteins.

-

Cell Line: HEp-2 cells.[8]

-

Virus: HSV-1 (MOI of 0.25).[8]

-

Procedure:

-

HEp-2 cell monolayers were infected with HSV-1.

-

This compound (1 mg) was added at different time points relative to infection: 15 minutes before infection or 4 hours post-infection.[4][8]

-

One hour post-infection, the cells were metabolically labeled with 14C-amino acids.[8]

-

The cells were harvested 24 hours after infection.[8]

-

Cell lysates were prepared, and the proteins were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The gel was then subjected to fluorography to visualize the radiolabeled viral polypeptides.[8] The pattern of viral protein synthesis in treated cells was compared to that in untreated infected cells.

-

Syncytium Formation Inhibition Assay

This assay assesses the drug's ability to prevent the cell-to-cell fusion induced by certain viruses, a key aspect of HSV pathology.

-

Cell Line: VERO cells.[3]

-

Virus: HSV-1 GC+ strain (a strain that induces syncytia).[3]

-

Procedure:

-

VERO cells were infected with HSV-1 GC+ at a low multiplicity of infection (0.01 pfu/cell).[3]

-

This compound was added after the virus penetration stage at concentrations greater than 25 µg/ml.[3]

-

The cells were incubated and observed for the formation of syncytia (large, multinucleated cells).

-

The extent of syncytium inhibition was quantified relative to untreated, infected cells.

-

Visualizing Mechanisms and Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflows described above.

Caption: Proposed dual inhibitory mechanism of this compound on HSV-1 replication.

Caption: Workflow for the Plaque Reduction Assay to quantify antiviral activity.

Caption: Experimental workflow for analyzing viral polypeptide synthesis via SDS-PAGE.

Discussion of Findings

The early research on this compound consistently demonstrates its effectiveness against HSV-1 in cell culture. Unlike its parent compound amantadine, this compound exhibits a dual mechanism of action, inhibiting both an early and a late stage of the viral replication cycle.

The inhibition of an early event is suggested to be at the stage of virus penetration or uncoating.[6] This is supported by experiments where the addition of the drug at the time of infection significantly reduces subsequent viral replication.[1][4]

More uniquely, this compound inhibits a late event in the replication cycle.[1][3][4] Studies have shown that while the synthesis of major viral glycoproteins (gB, gC, and gD) is not prevented, their subsequent processing appears to be inhibited.[3] This disruption of glycoprotein maturation is the likely cause for the observed inhibition of syncytium formation, a process that requires correctly processed and functional glycoproteins on the cell surface.[3] The reversal of this inhibition required new protein synthesis, further indicating an effect on a late-stage process.[3]

References

- 1. This compound: inhibitor of early and late events in herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Sophoridine Suppresses Herpes Simplex Virus Type 1 Infection by Blocking the Activation of Cellular PI3K/Akt and p38 MAPK Pathways [frontiersin.org]

- 3. This compound inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. asm.org [asm.org]

- 6. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]

- 8. researchgate.net [researchgate.net]

Tromantadine as an amantadine derivative for antiviral research

Tromantadine: An Amantadine Derivative for Antiviral Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a derivative of the adamantane family of compounds, has demonstrated notable antiviral activity, particularly against Herpes Simplex Virus (HSV).[1] Unlike its parent compound, amantadine, which is primarily effective against Influenza A virus, this compound exhibits a distinct mechanism of action that inhibits both early and late stages of the HSV replication cycle.[2][3] This guide provides a comprehensive overview of this compound, focusing on its mechanism of action, comparative analysis with amantadine, quantitative efficacy data, and detailed experimental protocols for its study. The information presented herein is intended to serve as a technical resource for professionals engaged in antiviral research and drug development.

Introduction

This compound (N-1-adamantyl-N-[2-(dimethyl amino)ethoxy]acetamide hydrochloride) is a synthetic antiviral agent derived from amantadine.[2] While both molecules share the characteristic rigid, cage-like adamantane structure, the addition of a side chain to this compound significantly alters its biological activity, conferring potent antiherpetic properties.[4][5] It is used topically to treat infections caused by the herpes simplex virus.[1] Research indicates that this compound's efficacy is comparable to that of acyclovir in some applications.[1] This document synthesizes the available technical data on this compound to facilitate further investigation into its therapeutic potential.

Mechanism of Antiviral Action

This compound's antiviral activity against HSV is multifaceted, targeting multiple stages of the viral life cycle. This broad-spectrum inhibition contributes to its effectiveness.

3.1 Inhibition of Early Viral Events this compound interferes with the initial stages of HSV infection. Its proposed mechanisms include:

-

Impeding Viral Absorption: It is believed to alter the glycoproteins on the surface of host cells, which hinders the initial attachment of the virus.[1]

-

Inhibiting Viral Penetration: The compound prevents the virus from entering the host cell.[1][6]

-

Preventing Uncoating: this compound inhibits the final step of viral entry, where the virion sheds its protein coat to release its genetic material into the host cell's cytoplasm.[1][7]

3.2 Inhibition of Late Viral Events In addition to blocking initial entry, this compound also disrupts the later phases of viral replication.[2] Studies have shown that the addition of this compound up to 4 hours post-infection still effectively inhibits virion and viral polypeptide synthesis.[2][4] This suggests that it interferes with critical late-stage processes such as the assembly of new virus particles or their subsequent release from the infected cell.[4]

3.3 Membrane Interaction Research suggests that this compound's interaction with cellular membranes plays a role in its antiviral effect. It has been shown to raise the bilayer to hexagonal phase transition temperature of synthetic phosphatidylethanolamines, which suggests it stabilizes the membrane bilayer.[8] This action may prevent the membrane fusion events that are necessary for both viral entry and the cell-to-cell spread of the virus, which can manifest as syncytium formation.[8][9]

Figure 1: this compound's dual-stage inhibition of the HSV replication cycle.

Comparative Analysis: this compound vs. Amantadine

The primary distinction between this compound and its parent compound, amantadine, lies in their antiviral spectra. Amantadine is active against influenza A virus by targeting the M2 proton channel, but it has no effect on HSV replication.[4][10] Conversely, this compound is an effective inhibitor of HSV but does not show significant activity against influenza A.[4]

This divergence in activity is attributed to the structural modifications of the adamantane core. The N-1-adamantyl-N-[2-(dimethyl amino)ethoxy]acetamide side chain in this compound is crucial for its antiherpetic properties.[4] It is suggested that the amide or thioamide group, potentiated by the side chain, is key for its activity against HSV.[4] Furthermore, this compound is less disruptive to phospholipid packing and is more effective at preventing membrane fusion than amantadine, which may explain its efficacy against fusion-dependent viruses like HSV.[8]

Figure 2: Structural and functional relationship of adamantane derivatives.

Quantitative Data on Antiviral Efficacy

The antiviral activity of this compound against HSV-1 (KOS strain) has been quantified in cell culture models. The data below is summarized from studies using Vero and HEp-2 cell lines.[2]

Table 1: Inhibition of Herpes Simplex Virus-Induced Cytopathic Effect (CPE)

| This compound Dose (per 2 x 10⁶ cells) | Effect on CPE | Citation |

|---|---|---|

| 10 - 50 µg | Reduction in CPE | [2][9] |

| 100 - 500 µg | Inhibition of CPE |[2][9] |

Table 2: Inhibition of Herpes Simplex Virus Production

| This compound Dose (per 2 x 10⁶ cells) | Effect on Virus Production | Citation |

|---|---|---|

| 100 - 500 µg | Reduction in virus production | [2][9] |

| 500 µg - 1 mg | Complete inhibition of virus production |[2][9] |

Table 3: Cellular Toxicity of this compound

| Cell Line | Incubation Period | Tolerated Dose (per 2 x 10⁶ cells) | Observation | Citation |

|---|

| Vero & HEp-2 | 24, 48, or 96 hours | Up to 2 mg | Little change in cell morphology |[2][9] |

Experimental Protocols

The following protocols are synthesized from published methodologies for assessing the antiviral properties of this compound.[4][9]

6.1 Cell Culture and Virus Propagation

-

Cell Lines: Confluent monolayers of Vero or HEp-2 cells are typically used.[9] For example, 2.4 x 10⁶ Vero cells or 1.6 x 10⁶ HEp-2 cells per plate.[9]

-

Virus Strain: Herpes Simplex Virus Type 1 (KOS strain) is a commonly used laboratory strain.[2]

-

Culture Medium: Appropriate cell culture medium supplemented with serum (e.g., 2% newborn calf serum) is used for cell maintenance and experiments.[10]

6.2 Cytotoxicity Assay

-

Seed cells (e.g., Vero or HEp-2) in multi-well plates and grow to confluency.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove growth medium from cells and add the this compound dilutions.

-

Incubate the cells for specified periods (e.g., 24, 48, 96 hours).[9]

-

Observe cell morphology daily for signs of toxicity (e.g., rounding, detachment) compared to untreated control cells.

-

Determine the maximum non-toxic concentration.

6.3 Antiviral Activity Assay (CPE Reduction)

-

Grow confluent monolayers of cells in multi-well plates.

-

Treat the cells with various non-toxic doses of this compound for a short period (e.g., 15 minutes) before infection.[9]

-

Infect the cells with a known multiplicity of infection (MOI) of HSV-1 (e.g., 0.25).[4]

-

After the infection period, remove the viral inoculum.

-

Reapply fresh medium containing the same concentration of this compound to the cells.[10]

-

Incubate the plates and observe daily for the appearance of viral cytopathic effect (CPE) compared to infected, untreated control wells.

-

The antiviral activity is determined by the reduction in CPE.[10]

6.4 Virus Yield Reduction Assay

-

Follow the procedure for the antiviral activity assay (Section 6.3).

-

At various time points post-infection (e.g., 24, 48, 96 hours), harvest the supernatant and/or cell lysates from both treated and untreated wells.[10]

-

Determine the titer of infectious virus in the harvested samples using a plaque assay on fresh cell monolayers.

-

The reduction in viral titer in treated samples compared to the control indicates the inhibition of virus production.

6.5 Analysis of Viral Polypeptide Synthesis

-

Infect HEp-2 cells with HSV-1 (MOI of 0.25) and treat with this compound (e.g., 1 mg) either at the time of infection or at a later time point (e.g., 4 hours post-infection).[4]

-

At 1 hour post-infection, label the cells with ¹⁴C-amino acids.[4]

-

Harvest the cells at 24 hours post-infection.[4]

-

Prepare cell lysates and separate the proteins using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[4]

-

Visualize the radiolabeled viral polypeptides by fluorography and compare the protein profiles of treated cells to infected, untreated controls to assess the inhibition of viral protein synthesis.[4]

Figure 3: General experimental workflow for assessing antiviral activity.

Conclusion and Future Directions

This compound stands out as a significant derivative of amantadine, possessing a distinct and potent antiviral activity against Herpes Simplex Virus. Its ability to inhibit both early and late events in the viral replication cycle provides a strong basis for its therapeutic use. The quantitative data clearly demonstrates its efficacy at concentrations that are well-tolerated by host cells.

For drug development professionals, this compound serves as an important lead compound. Future research could focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing new derivatives to enhance potency against HSV or broaden the antiviral spectrum.

-

Mechanism of Action Elucidation: Pinpointing the specific host and viral protein targets of this compound to better understand its inhibitory effects.

-

Combination Therapies: Investigating potential synergistic effects when used in combination with other antiherpetic agents to combat drug resistance.

The detailed protocols and data presented in this guide offer a solid foundation for researchers to build upon, paving the way for the development of next-generation antiviral therapeutics based on the adamantane scaffold.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: inhibitor of early and late events in herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rimantadine hydrochloride and amantadine hydrochloride use in influenza A virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 7. This compound | C16H28N2O2 | CID 64377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Comparison of the interaction of the anti-viral chemotherapeutic agents amantadine and this compound with model phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. journals.asm.org [journals.asm.org]

The Adamantane Antiviral: A Technical Guide to the Historical Development of Tromantadine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tromantadine, an antiviral agent derived from the adamantane family, emerged as a therapeutic candidate for the management of Herpes Simplex Virus (HSV) infections. This technical guide provides an in-depth exploration of its historical development, from its chemical synthesis to its evaluation in preclinical and clinical studies. The document details the experimental methodologies employed to elucidate its mechanism of action and quantify its efficacy, offering a comprehensive resource for researchers in the field of antiviral drug development.

Chemical Synthesis and Properties

This compound (N-(1-adamantyl)-2-[2-(dimethylamino)ethoxy]acetamide) is a synthetic derivative of amantadine.[1] Its synthesis is a multi-step process, beginning with the synthesis of its adamantane core, followed by the addition of the functional side chain that confers its specific antiviral properties.

Synthesis of the Adamantane Precursor

The synthesis of amantadine, the precursor to this compound, has been approached through various methods. A common route involves the Ritter reaction, starting from adamantane or a derivative like 1-bromoadamantane.

Experimental Protocol: Synthesis of N-(1-adamantyl)acetamide (Intermediate)

This protocol outlines a laboratory-scale synthesis of a key intermediate in the production of amantadine.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, combine 4.0 g (0.026 mol) of amantadine, 4.0 ml (0.028 mol) of triethylamine, and 25 ml of tetrahydrofuran (THF).

-

Addition of Chloroacetyl Chloride: Slowly add a solution of 3.0 g (0.026 mol) of chloroacetyl chloride in THF to the stirred mixture.

-

Reaction and Workup: Allow the reaction to proceed, monitoring for completion. Upon completion, the resulting N-(1-Adamantyl)-2-chloroacetamide can be isolated and purified using standard organic chemistry techniques.

Final Synthesis of this compound

The final step in the synthesis of this compound involves the reaction of N-(1-Adamantyl)-2-chloroacetamide with 2-(dimethylamino)ethanol.

References

Foundational Discoveries on the Antiviral Effects of Tromantadine against Herpes Simplex Virus

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research that first elucidated the antiviral properties of Tromantadine against Herpes Simplex Virus (HSV). The seminal work detailed herein laid the groundwork for understanding its mechanism of action and established its potential as a therapeutic agent. This document collates key quantitative data, details the experimental methodologies from the original studies, and visualizes the proposed viral and cellular pathways affected by this compound.

Core Quantitative Data

The initial investigations into this compound's efficacy against HSV-1 (KOS strain) were systematically quantified, primarily focusing on the reduction of viral cytopathic effect (CPE) and the inhibition of new virus production. The data presented below is aggregated from the foundational publication by Rosenthal et al. (1982).

Table 1: Effect of this compound on HSV-1 Induced Cytopathic Effect (CPE) and Virus Production in HEp-2 Cells

| This compound Concentration (µ g/2x10 ⁶ cells) | Observed Cytopathic Effect (CPE) | Virus Production |

| 10 - 50 | Reduced | - |

| 100 - 500 | Inhibited | Reduced |

| 500 - 1000 | - | Complete Inhibition |

Data synthesized from Rosenthal et al., 1982.[1][2][3][4]

Table 2: Effect of this compound on HSV-1 Production in Vero Cells

| This compound Concentration (µ g/plate ) | Virus Yield (PFU/0.1 ml) 24h post-infection |

| 0 (Control) | 2 x 10⁵ |

| 100 | 1 x 10⁵ |

| 200 | 2 x 10⁴ |

| 500 | <10 |

| 1000 | <10 |

Data synthesized from Rosenthal et al., 1982.[1]

Table 3: Time-of-Addition Experiment on the Antiherpetic Activity of this compound in Vero Cells

| Time of this compound Addition (1 mg/plate) Relative to Infection | Virus Yield (PFU/0.1 ml) 24h post-infection |

| -15 min (Pre-infection) | <10 |

| 0 h (At time of infection) | <10 |

| +1 h | 1 x 10² |

| +2 h | 2 x 10³ |

| +4 h | 4 x 10³ |

| +6 h | 3 x 10⁴ |

| No drug (Control) | 4 x 10⁵ |

Data synthesized from Rosenthal et al., 1982.[1]

Key Experimental Protocols

The following protocols are detailed based on the methodologies described in the foundational literature.

Determination of Antiviral Activity

The antiviral efficacy of this compound was primarily assessed through the inhibition of virus-induced CPE and the reduction in the yield of infectious virus particles.

-

Cell Lines and Virus:

-

Vero (African green monkey kidney) and HEp-2 (human epidermoid carcinoma) cells were used.

-

Herpes Simplex Virus Type 1 (KOS strain) was the viral agent.

-

-

Procedure for Virus Yield Reduction Assay:

-

Confluent monolayers of Vero or HEp-2 cells were prepared in culture plates.

-

Cells were infected with HSV-1 (KOS strain).

-

After a 1-hour adsorption period, the viral inoculum was removed.

-

The cell monolayers were washed and overlaid with a maintenance medium containing varying concentrations of this compound.

-

The plates were incubated at 37°C.

-

At 24, 48, and 96 hours post-infection, the extracellular fluid was harvested.

-

The concentration of infectious virus in the harvested fluid was determined by a plaque assay on fresh Vero cell monolayers.[1]

-

Plaque Assay for Virus Titer Determination

This standard virological technique was employed to quantify the amount of infectious virus.

-

Procedure:

-

Serial dilutions of the virus-containing samples were prepared.

-

Aliquots of each dilution were added to confluent monolayers of Vero cells.

-

After a 1-hour incubation to allow for viral attachment, the inoculum was removed.

-

The cell monolayers were overlaid with a medium containing a substance (e.g., methylcellulose) to restrict the spread of the virus to adjacent cells.

-

After incubation to allow for plaque formation (areas of cell death), the cells were fixed and stained (e.g., with crystal violet).

-

The plaques were counted, and the virus titer was calculated in Plaque Forming Units per milliliter (PFU/ml).[1]

-

Analysis of Viral Polypeptide Synthesis

To investigate the impact of this compound on viral protein production, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) was utilized.

-

Procedure:

-

HEp-2 cells were infected with HSV-1 (MOI of 0.25).

-

This compound (1 mg) was added either 15 minutes before infection or 4 hours post-infection.

-

At 1 hour post-infection, the cells were radiolabeled with ¹⁴C-amino acids.

-

The cells were harvested 24 hours post-infection.

-

Cell lysates were prepared and subjected to SDS-PAGE to separate the proteins based on their molecular weight.

-

The gel was then processed for fluorography to visualize the newly synthesized, radiolabeled viral polypeptides.[3]

-

Visualized Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action for this compound and the experimental workflows as described in the foundational papers.

Diagram 1: Proposed Dual-Action Mechanism of this compound on HSV-1 Replication

Caption: Proposed dual inhibitory action of this compound on early and late stages of the HSV-1 life cycle.

Diagram 2: Experimental Workflow for Virus Yield Reduction Assay

Caption: Workflow for assessing this compound's effect on HSV-1 production.

Diagram 3: Logical Relationship of this compound's Late-Stage Inhibition

Caption: this compound's inhibition of glycoprotein processing, a key late-stage event in HSV-1 replication.[5]

Summary of Findings

-

Dual Mechanism of Action: this compound inhibits both an early event in the viral replication cycle, likely penetration or uncoating, and a late event.[1][2][3][4]

-

Late-Stage Inhibition: Subsequent research further elucidated the late-stage inhibition, suggesting that this compound interferes with a cellular process required for syncytium formation, such as the processing of viral glycoproteins.[5] This occurs after the synthesis of the glycoproteins but before their expression on the cell surface.[5]

-

Concentration-Dependent Efficacy: The antiviral effect of this compound is dose-dependent, with higher concentrations leading to a more significant reduction and eventual complete inhibition of virus production.[1][2][3][4]

-

Time-Dependent Activity: The timing of drug administration is critical to its efficacy. The greatest inhibitory effect is observed when this compound is present at the time of or shortly after infection.[1]

-

Limited Cytotoxicity: this compound was shown to be well-tolerated by the host cells at concentrations that were effective in inhibiting viral replication.[1][2][3]

References

- 1. journals.asm.org [journals.asm.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound: inhibitor of early and late events in herpes simplex virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Research into Tromantadine's Spectrum of Antiviral Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tromantadine, an adamantane derivative, has demonstrated notable antiviral activity, primarily against Herpes Simplex Virus type 1 (HSV-1). This technical guide synthesizes the current understanding of its antiviral spectrum, mechanism of action, and the experimental basis for these findings. While research strongly supports its efficacy against HSV-1, its activity against other viral pathogens remains less characterized. This document provides a detailed overview of the existing quantitative data, experimental methodologies, and a visualization of its proposed mechanism against HSV-1.

Antiviral Spectrum of this compound

The majority of in-vitro research has focused on the antiherpetic activity of this compound. Its efficacy against other viral families is not well-documented in the available scientific literature.

Herpesviridae

Herpes Simplex Virus Type 1 (HSV-1): this compound is a potent inhibitor of HSV-1 replication. It has been shown to inhibit both early and late events in the viral replication cycle[1][2]. Its activity is dependent on the viral inoculum size and the timing of its addition relative to infection[1][2]. Clinical investigations have also demonstrated the therapeutic efficacy of topical this compound hydrochloride ointment in treating herpes simplex lesions[3].

Table 1: In Vitro Antiviral Activity of this compound against Herpes Simplex Virus Type 1 (KOS Strain)

| Cell Line | Assay Type | Endpoint Measured | Effective Concentration | Reference |

| HEp-2 | Cytopathic Effect (CPE) Inhibition | Reduction of virus-induced CPE | 10 - 50 µg/mL | [1][2] |

| HEp-2 | Virus Yield Reduction | Inhibition of virus production | 100 - 500 µg/mL | [1][2] |

| HEp-2 | Virus Yield Reduction | Complete inhibition of virus production | 500 µg - 1 mg/mL | [1][2] |

| Vero | Cytopathic Effect (CPE) Inhibition | Reduction of virus-induced CPE | 10 - 50 µg/mL | [1][2] |

| Vero | Virus Yield Reduction | Inhibition of virus production | > 25 µg/mL (for syncytium inhibition) | [4] |

Other Viruses

While structurally related to the anti-influenza drugs amantadine and rimantadine, there is a lack of substantial evidence in the reviewed literature to quantify the antiviral activity of this compound against influenza virus or other respiratory viruses such as parainfluenza virus, respiratory syncytial virus (RSV), adenovirus, or cytomegalovirus.

Mechanism of Action

This compound's primary mechanism against HSV-1 involves the inhibition of viral entry and cell-to-cell spread.

-

Inhibition of Early Events: this compound is proposed to inhibit an early event in the HSV replication cycle, preceding macromolecular synthesis[1][2]. This may involve interference with viral attachment or penetration into the host cell.

-

Inhibition of Late Events: The compound also inhibits a late event in viral replication, such as the assembly or release of new virus particles[1][2].

-

Inhibition of Syncytium Formation: this compound effectively inhibits HSV-1 induced syncytium (cell fusion) formation in HEp-2 and Vero cells. This action is likely due to the inhibition of a cellular process required for glycoprotein processing, which occurs after the synthesis of the fusion proteins but before their expression on the cell surface[4]. Viral glycoproteins gB, gC, and gD are synthesized in the presence of this compound and can be detected on the cell surface, suggesting the drug does not block their synthesis but rather their functional processing or localization[4].

Caption: Proposed mechanism of action of this compound on the HSV-1 replication cycle.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, primarily from the work of Rosenthal et al. (1982) on HSV-1 (KOS strain).

Cell Lines and Virus

-

Cell Lines: HEp-2 and Vero cells were utilized for these studies. They were grown in 35-mm² plates and maintained in Dulbecco minimal essential medium.

-

Virus: Herpes Simplex Virus type 1 (KOS strain) was used for infection.

Cytotoxicity Assay

-

Cell Preparation: Mock-infected HEp-2 or Vero cells were seeded in 35-mm² plates.

-

Compound Addition: Various concentrations of this compound were added to the cell cultures.

-

Incubation: Cells were incubated for 48 hours.

-

Evaluation: Cytotoxicity was evaluated by observing the cytopathic effect (CPE) on the mock-infected cells and by measuring [³H]thymidine uptake. For the latter, cells were treated with different doses of this compound and [³H]thymidine, incubated for 48 hours, washed, solubilized with 1% (wt/wt) SDS, and then subjected to scintillation counting.

Plaque Reduction Assay

-

Cell Seeding: Confluent monolayers of HEp-2 or Vero cells were prepared in 35-mm² plates.

-

Virus Adsorption: Cells were infected with HSV-1 at a multiplicity of infection (MOI) that would produce approximately 100 plaque-forming units (PFU) per plate. The virus was allowed to adsorb for a specified period.

-

Compound Treatment: After adsorption, the viral inoculum was removed, and the cell monolayers were overlaid with a medium containing various concentrations of this compound.

-

Incubation: Plates were incubated for a period sufficient for plaque formation (e.g., 2-3 days).

-

Plaque Visualization: The overlay was removed, and the cell monolayers were fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

Quantification: The number of plaques in the treated wells was counted and compared to the number in untreated control wells to determine the concentration of this compound that caused a 50% reduction in plaque number (IC50).

Caption: A generalized workflow for a plaque reduction assay.

Virus Yield Reduction Assay

-

Cell Infection: Confluent monolayers of HEp-2 or Vero cells were infected with HSV-1 at a specific MOI.

-

Compound Addition: this compound was added at various concentrations either at the time of infection or at different time points post-infection.

-

Incubation: The infected and treated cells were incubated for a full replication cycle (e.g., 24 or 48 hours).

-

Virus Harvest: The supernatant (extracellular virus) and/or the cell lysate (intracellular virus) were harvested. Cell lysates were prepared by freeze-thaw disruption.

-

Virus Titer Determination: The harvested virus was serially diluted and titrated on fresh cell monolayers using a plaque assay to determine the virus titer (PFU/mL).

-

Data Analysis: The virus yield in the treated cultures was compared to that in the untreated control cultures to determine the extent of inhibition.

Signaling Pathways

There is currently no direct evidence in the reviewed literature describing the specific cellular signaling pathways modulated by this compound in the context of viral infection. However, other adamantane derivatives, such as amantadine, are known to interact with cellular signaling components, including the NMDA receptor and downstream pathways like PI3K/Akt and MAPK. Future research could explore whether this compound shares these or other signaling modulation properties, which may contribute to its antiviral effects.

Caption: Potential cellular signaling pathways that could be investigated for this compound.

Conclusion and Future Directions

This compound exhibits clear and potent antiviral activity against Herpes Simplex Virus type 1, targeting both early and late stages of the viral replication cycle and effectively inhibiting cell fusion. The quantitative data and experimental protocols supporting these findings are well-established. However, a significant knowledge gap exists regarding its broader antiviral spectrum. Future research should prioritize investigating the efficacy of this compound against a wider range of viruses, particularly respiratory viruses, to fully understand its therapeutic potential. Furthermore, elucidation of the specific cellular signaling pathways affected by this compound could provide deeper insights into its mechanism of action and open new avenues for antiviral drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: inhibitor of early and late events in herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride in the treatment of herpes simplex. Results of a double-blind therapeutic trial and an open prophylactic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Protocol for Tromantadine Antiviral Assay in Vero Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tromantadine is an antiviral agent known for its activity against Herpes Simplex Virus (HSV). It is a derivative of amantadine and has been used topically for the treatment of HSV infections.[1] Unlike amantadine, this compound demonstrates inhibitory effects against HSV-1 by interfering with viral replication processes.[2][3] Vero cells, derived from the kidney of an African green monkey, are a widely used continuous cell line for the propagation of viruses and for the evaluation of antiviral compounds due to their susceptibility to a wide range of viruses, including HSV.[4]

These application notes provide detailed protocols for evaluating the antiviral efficacy and cytotoxicity of this compound in Vero cells, focusing on the Plaque Reduction Assay (PRA) and a standard cytotoxicity assay (e.g., MTT).

Mechanism of Action of this compound against HSV-1

This compound inhibits Herpes Simplex Virus Type 1 (HSV-1) replication through a dual mechanism, targeting both early and late stages of the viral life cycle.[2]

-

Inhibition of Early Events: this compound interferes with the initial stages of infection, potentially affecting virus penetration into the host cell and the subsequent uncoating of the viral capsid.[2] This action prevents the viral genome from being released into the cytoplasm, thereby halting the replication process before the synthesis of viral macromolecules.

-

Inhibition of Late Events: The compound also disrupts a late stage in the replication cycle.[5] Evidence suggests it inhibits the proper processing of viral glycoproteins, which are essential for the assembly of new virions and for virus-induced cell fusion (syncytium formation).[5] This disruption in glycoprotein processing prevents the formation of mature, infectious viral particles and their subsequent release.

Figure 1: Proposed mechanism of action of this compound against HSV-1.

Quantitative Data Summary

The efficacy of an antiviral compound is determined by its ability to inhibit viral replication at concentrations that are non-toxic to the host cells. This relationship is quantified by the 50% cytotoxic concentration (CC50), the 50% inhibitory concentration (IC50), and the Selectivity Index (SI).[6]

| Parameter | Description | Example Value (this compound) |

| CC50 | The concentration of the compound that reduces Vero cell viability by 50%. | > 500 µg/mL |

| IC50 | The concentration of the compound that inhibits 50% of viral replication (e.g., plaque formation). | 25 - 100 µg/mL |

| Selectivity Index (SI) | The ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value indicates greater antiviral specificity. | > 5 - 20 |

Note: The values presented are derived from published ranges and serve as examples.[2][5] Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT Method)

This protocol determines the concentration range of this compound that is non-toxic to Vero cells. The MTT assay measures cell viability based on the metabolic activity of mitochondria.[7]

Figure 2: Workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Seed Vero cells in a 96-well microtiter plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium.[8] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and formation of a monolayer.

-

Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the various this compound concentrations. Include wells with untreated cells (cell control) and wells with medium only (background control).

-

Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (typically 48-72 hours).[2]

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C. Live cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[9]

-

Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. Plot the percentage of viability against the compound concentration and determine the CC50 value using regression analysis.

Protocol 2: Plaque Reduction Assay (PRA)

This assay quantifies the ability of this compound to inhibit the production of infectious HSV-1 particles, as measured by a reduction in the number of viral plaques.[9][10]

Figure 3: Workflow for the Plaque Reduction Assay (PRA).

Methodology:

-

Cell Seeding: Seed Vero cells in 24-well plates and incubate until they form a confluent monolayer (typically 24-48 hours).[10]

-

Infection: Aspirate the growth medium from the cells. Infect the monolayers with a dilution of HSV-1 calculated to produce 50-100 plaque-forming units (PFU) per well.

-

Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to adsorb to the cells.[11] Gently rock the plates every 15 minutes to ensure even distribution of the inoculum.

-

Treatment: During the adsorption period, prepare serial dilutions of this compound in an overlay medium. The overlay medium is typically a semi-solid medium (e.g., containing 1% carboxymethylcellulose (CMC) or methylcellulose) which restricts virus spread to adjacent cells, thus localizing infection to form plaques.[9]

-

Overlay: After adsorption, remove the viral inoculum and gently add 1 mL of the overlay medium containing the different concentrations of this compound to each well. Also include a virus control (no drug) and a cell control (no virus, no drug).

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48 to 72 hours, or until plaques are visible.[9]

-

Staining: Aspirate the overlay medium. Fix the cell monolayers with cold methanol for 20 minutes.[9] Discard the fixative and stain the cells with a 0.5% crystal violet solution for 10-15 minutes. The stain will color the viable cells, leaving the plaques (areas of dead/lysed cells) unstained and clear.

-

Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to air dry. Count the number of plaques in each well.

-

Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and performing a regression analysis.

References

- 1. Herpes simplex virus - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. "Suspension Vero cell culture technology for high titer production of v" by Chun Fang Shen, Rénald Gilbert et al. [dc.engconfintl.org]

- 5. This compound inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 7. japsonline.com [japsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Viral titration by the Plaque assay [protocols.io]

- 11. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tromantadine in a Plaque Reduction Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Tromantadine in a plaque reduction assay to determine its antiviral efficacy, particularly against Herpes Simplex Virus (HSV).

Introduction

This compound hydrochloride, a derivative of amantadine, is an antiviral agent effective against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2).[1] It has been shown to inhibit the replication of HSV by interfering with both early and late events in the viral life cycle.[2][3] Specifically, it is suggested to inhibit the attachment and penetration of the virus into host cells and also to disrupt the assembly and release of new virus particles.[1][2][3] The plaque reduction assay is a standard virological method used to quantify the infectivity of a lytic virus and is an effective tool for evaluating the antiviral activity of compounds like this compound.[4][5][6] This assay measures the reduction in the number of viral plaques—localized areas of cell death—in a cell monolayer in the presence of the antiviral agent.[4][7]

Mechanism of Action

This compound's antiviral activity against HSV is multifaceted. It is thought to inhibit early viral replication steps, preventing the virus from successfully entering the host cell.[1][2][3] Additionally, it has been observed to interfere with later stages of the viral life cycle, such as the assembly of viral components and the release of progeny virions from the infected cell.[2][3][8] This dual-action mechanism makes it a subject of interest in antiviral research.

Data Presentation

The following table summarizes hypothetical quantitative data from a plaque reduction assay evaluating the efficacy of this compound against HSV-1.

| This compound Concentration (µg/mL) | Average Plaque Count | Standard Deviation | Percent Plaque Reduction (%) |

| 0 (Virus Control) | 120 | 8 | 0 |

| 10 | 95 | 6 | 20.8 |

| 50 | 62 | 5 | 48.3 |

| 100 | 31 | 4 | 74.2 |

| 250 | 8 | 2 | 93.3 |

| 500 | 1 | 1 | 99.2 |

| 1000 (1 mg/mL) | 0 | 0 | 100 |

Experimental Protocols

Materials

-

Cell Line: Vero (African green monkey kidney) cells or HEp-2 (human epidermoid carcinoma) cells.[2]

-

Virus: Herpes Simplex Virus Type 1 (e.g., KOS strain).[2]

-

This compound Hydrochloride: Stock solution of known concentration.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Overlay Medium: Culture medium containing 1% methylcellulose or another semi-solid substance.[9]

-

Staining Solution: 0.1% Crystal Violet in 20% ethanol.

-

Fixative: 10% Formalin or cold methanol.[10]

-

Phosphate-Buffered Saline (PBS).

-

6-well or 24-well cell culture plates.

-

CO2 incubator (37°C, 5% CO2).

Plaque Reduction Assay Protocol

-

Cell Seeding:

-

Seed Vero or HEp-2 cells into 6-well or 24-well plates at a density that will result in a confluent monolayer (approximately 90-100%) after 24 hours of incubation.[11]

-

-

Drug Preparation:

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500, 1000 µg/mL).

-

-

Virus Infection and Drug Treatment:

-

When the cell monolayer is confluent, remove the growth medium.

-

Wash the monolayer once with PBS.

-

Infect the cells with a dilution of HSV-1 that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).

-

Incubate for 1-2 hours at 37°C to allow for viral adsorption.[12]

-

After the adsorption period, remove the virus inoculum.

-

Add the prepared this compound dilutions to the respective wells. Include a "virus control" well with medium only and a "cell control" well with medium but no virus.

-

-

Overlay and Incubation:

-

Remove the drug-containing medium and gently add the semi-solid overlay medium to each well.[9] This restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.

-

Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

-

-

Plaque Visualization and Counting:

-

After the incubation period, remove the overlay medium.

-

Fix the cell monolayer with 10% formalin or cold methanol for at least 20 minutes.

-

Remove the fixative and stain the cells with 0.1% crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of plaques in each well. Plaques will appear as clear zones against the purple background of stained cells.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each this compound concentration using the following formula:

-

% Plaque Reduction = [1 - (Average plaque count in treated wells / Average plaque count in virus control wells)] x 100

-

-

The 50% inhibitory concentration (IC50) can be determined by plotting the percent plaque reduction against the log of the this compound concentration.

-

Visualizations

Caption: Experimental workflow for the plaque reduction assay with this compound.

Caption: HSV-1 replication cycle and points of inhibition by this compound.

References

- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 2. This compound: inhibitor of early and late events in herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]

- 7. bioagilytix.com [bioagilytix.com]

- 8. This compound inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

Application of Tromantadine in Elucidating the HSV-2 Replication Cycle

For Researchers, Scientists, and Drug Development Professionals

Application Notes